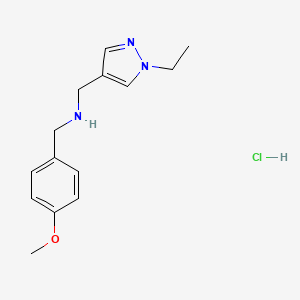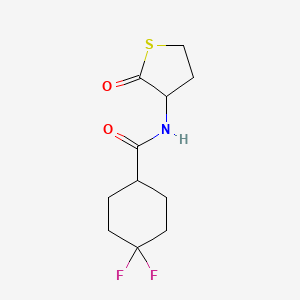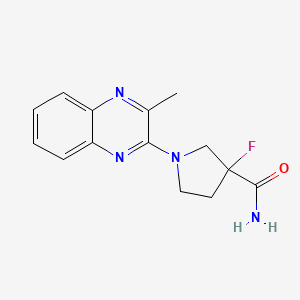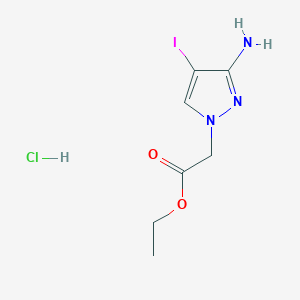
1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an ethyl group attached to the pyrazole ring and a methoxybenzyl group attached to the methanamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: The ethyl group can be introduced via alkylation of the pyrazole ring using ethyl halides under basic conditions.
Formation of Methanamine Moiety: The methanamine moiety can be introduced through reductive amination of the corresponding aldehyde or ketone with ammonia or an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar steps but optimized for yield and purity. This may include the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in biological studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-ethyl-1H-pyrazol-4-yl)-N-benzylmethanamine: Similar structure but lacks the methoxy group.
1-(1-methyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is unique due to the presence of both the ethyl group on the pyrazole ring and the methoxybenzyl group on the methanamine moiety. These structural features may confer specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C14H20ClN3O |
|---|---|
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17-11-13(10-16-17)9-15-8-12-4-6-14(18-2)7-5-12;/h4-7,10-11,15H,3,8-9H2,1-2H3;1H |
Clave InChI |
ONQZWAIQNWEFBT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CNCC2=CC=C(C=C2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B15113693.png)
![N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15113697.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113701.png)

![6-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)morpholin-3-one](/img/structure/B15113709.png)
![6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15113710.png)
![6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B15113714.png)

![6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15113717.png)
![1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidine-2-carboxamide](/img/structure/B15113732.png)

![1-(4-{[1-(3-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B15113741.png)

